Methyl (4-nitrophenyl)carbamate
Overview
Description
“Methyl (4-nitrophenyl)carbamate” is a chemical compound with the molecular formula C8H8N2O4 . It is also known as "Methyl N-(4-nitrophenyl)carbamate" . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of new carbamates of 4-nitrophenyl chloroformate, such as “Methyl (4-nitrophenyl)carbamate”, can be achieved through a simple nucleophilic substitution reaction . This process involves the use of different acyclic and cyclic amines at temperatures between 10-40°C for 1-2 hours with constant stirring in the presence of a base, TEA, in THF .
Molecular Structure Analysis
The molecular structure of “Methyl (4-nitrophenyl)carbamate” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows characteristic peaks for N–H stretching, aromatic C–H stretching, C=O stretching, C=N stretching, NO2 symmetric stretching, aromatic ring sideways stretching, NO2 asymmetric stretching, C–O stretching, C–N stretching, O–C stretching, and p-disubstituted benzene ring wagging . Its 1H NMR and 13C NMR spectra also provide valuable information about its molecular structure .
Physical And Chemical Properties Analysis
“Methyl (4-nitrophenyl)carbamate” is a white solid with a melting point of 172.1°C . Its molecular weight is 196.16 . The compound has a density of 1.4290 (rough estimate) and a refractive index of 1.6180 (estimate) .
Scientific Research Applications
Photoremovable Alcohol Protecting Groups Methyl (4-nitrophenyl)carbamate has been utilized as a photoremovable alcohol protecting group in organic synthesis. This application is highlighted by the work of Loudwig and Goeldner (2001), where they demonstrated that this compound can be incorporated as a protecting group and subsequently removed through photolysis in protic solvents like water and ethanol, thus revealing its potential in synthetic chemistry (Loudwig & Goeldner, 2001).
Chemical Interactions in Biological Systems Methyl (4-nitrophenyl)carbamate has been studied for its interactions within biological systems. A study by Fourneron et al. (1991) found that certain carbamates, including N-butyl-N-methyl-4-nitrophenyl carbamate, are inhibitors of human bile-salt-dependent lipase. This research gives insight into how this compound and its analogs interact with specific enzymes (Fourneron et al., 1991).
Synthetic Methodology Development The development of efficient synthetic methodologies involving methyl (4-nitrophenyl)carbamate has been a subject of research. Peterson, Houguang, and Ke (2006) have reported a simple and efficient biphasic method for preparing this compound, showcasing its practicality and potential applications in synthetic organic chemistry (Peterson, Houguang, & Ke, 2006).
Bioreductive Drug Design In drug design, especially for bioreductive drugs, methyl (4-nitrophenyl)carbamate derivatives have been studied. Hay et al. (1999) focused on substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates, which are relevant in the context of bioreductive prodrugs (Hay et al., 1999).
Environmental Biodegradation The compound's role in environmental biodegradation has also been examined. Bhushan et al. (2000) investigated the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a related compound, by a specific strain of Ralstonia, suggesting potential applications in bioremediation (Bhushan et al., 2000).
Safety And Hazards
Future Directions
The compounds synthesized from 4-nitrophenyl chloroformate, including “Methyl (4-nitrophenyl)carbamate”, have shown promising antibacterial and antifungal activities, as well as strong antioxidant activity . These compounds could serve as a base for the discovery of new generation of antimicrobial and antioxidant agents .
properties
IUPAC Name |
methyl N-(4-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)9-6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCBJXIGOELKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173053 | |
Record name | Methyl (4-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-nitrophenyl)carbamate | |
CAS RN |
1943-87-9 | |
Record name | Carbamic acid, N-(4-nitrophenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1943-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (4-nitrophenyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (4-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4-nitrophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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